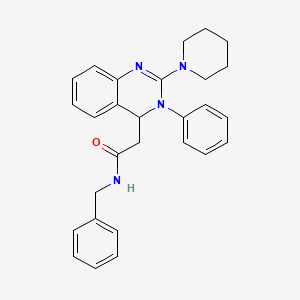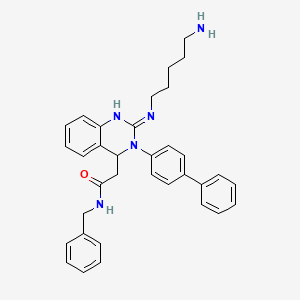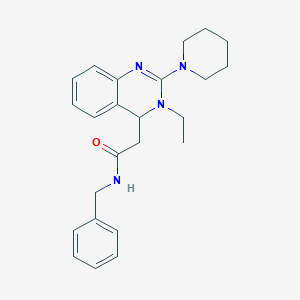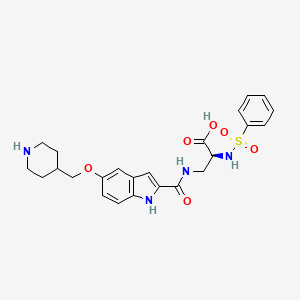![molecular formula C31H37N5O3S B10850093 2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)
2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KYS-05064 is a small molecular compound with the chemical formula C31H37N5O3S . It contains 31 carbon atoms, 37 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . This compound is known for its role as a voltage-gated calcium channel blocker, specifically targeting the T-type calcium channels .
Preparation Methods
The synthesis of KYS-05064 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the quinazoline core through a cyclization reaction.
Step 2: Introduction of the piperidine ring via nucleophilic substitution.
Step 3: Attachment of the sulfonamide group to the benzyl moiety.
Step 4: Final coupling reactions to introduce the acetamide group.
Industrial production methods for KYS-05064 are optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and crystallization to ensure consistent quality .
Chemical Reactions Analysis
KYS-05064 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially in the modification of the piperidine ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids .
Scientific Research Applications
KYS-05064 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of T-type calcium channel blockers.
Biology: Investigated for its effects on calcium signaling pathways in various cell types.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mechanism of Action
KYS-05064 exerts its effects by blocking T-type calcium channels, specifically the Cav3.2 subtype. This blockade reduces calcium influx into cells, which in turn modulates various cellular processes such as neurotransmitter release, muscle contraction, and gene expression. The compound’s action on T-type calcium channels makes it a potent analgesic in models of acute and neuropathic pain .
Comparison with Similar Compounds
KYS-05064 is compared with other T-type calcium channel blockers such as:
Mibefradil: Another T-type calcium channel blocker with a broader spectrum of activity.
Z944: A selective T-type calcium channel blocker with similar analgesic properties.
TTA-A2: Known for its high selectivity for T-type calcium channels and used in pain management research.
KYS-05064 is unique due to its specific targeting of the Cav3.2 subtype, which provides a more focused therapeutic effect with potentially fewer side effects .
Properties
Molecular Formula |
C31H37N5O3S |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide |
InChI |
InChI=1S/C31H37N5O3S/c1-3-36-29(27-9-5-6-10-28(27)33-31(36)35-19-7-4-8-20-35)21-30(37)32-22-24-13-15-25(16-14-24)34-40(38,39)26-17-11-23(2)12-18-26/h5-6,9-18,29,34H,3-4,7-8,19-22H2,1-2H3,(H,32,37) |
InChI Key |
AAULUGZZFCAQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2N=C1N3CCCCC3)CC(=O)NCC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)


![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)



![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)


![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

